molecular formula C14H18ClNO2 B1249223 Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate CAS No. 205805-13-6

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate

Cat. No.: B1249223
CAS No.: 205805-13-6
M. Wt: 267.75 g/mol
InChI Key: GDFVYUDIAQQDTA-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, a 4-chlorophenyl group, and a carboxylate ester group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate, also known as (+)-CPCA, is a compound of significant interest in pharmacology due to its unique biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a chlorophenyl substituent. Its molecular formula is C14_{14}H16_{16}ClN1_{1}O2_{2}, and its structure can be represented as follows:

Structure C1C2C3C4C5\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

The compound exhibits mixed agonist/antagonist properties at dopamine and norepinephrine receptors, which are crucial in the modulation of neurotransmission. Specifically, it acts as a partial agonist at the dopamine D2 receptor, offering potential utility in treating conditions like cocaine addiction by mimicking some effects of cocaine while also providing antagonistic properties that may reduce the euphoric effects associated with cocaine use .

Pharmacological Effects

  • Stimulant Properties : (+)-CPCA has been shown to exhibit stimulant effects similar to cocaine, enhancing locomotion in animal models .
  • Antiproliferative Activity : Recent studies indicate that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, demonstrating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the chlorophenyl substitution have been linked to changes in receptor binding affinity and subsequent biological effects. Table 1 summarizes the IC50 values for various analogs:

Compound NameIC50 (μM)Target Cell Line
(+)-CPCA0.69HeLa
Compound A2.29HCT-116
Compound B11HCT-116

Case Studies and Research Findings

  • Cocaine Addiction : A study highlighted that (+)-CPCA could serve as a potential therapeutic agent for cocaine addiction due to its ability to attenuate cocaine-induced locomotion while retaining some stimulant effects .
  • Cancer Research : In a high-throughput screening of compounds against cancer cell lines, several derivatives of this compound were identified with promising antiproliferative activity, suggesting a viable pathway for developing new anticancer therapies .
  • Tuberculosis Treatment : Research has also indicated potential antibacterial activity against Mycobacterium tuberculosis, with derivatives showing effective inhibition at concentrations below 10 μM .

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFVYUDIAQQDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434256
Record name methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205805-13-6
Record name methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)piperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)piperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)piperidine-3-carboxylate
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
1-tert-Butyl 3-methyl 4-(4-chlorophenyl)piperidine-1,3-dicarboxylate
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate

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